molecular formula C12H20N2O2 B2571496 Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester CAS No. 2126160-00-5

Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B2571496
CAS No.: 2126160-00-5
M. Wt: 224.304
InChI Key: GCSGXKDBGOAZAG-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, also known as TPA023, is a compound that belongs to the class of pyrrolidine derivatives. It has been extensively researched for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Enantioselective Synthesis

The compound and its derivatives have been utilized in the enantioselective preparation of various organic compounds. For instance, in the enantioselective preparation of dihydropyrimidones, carbamic acid derivatives play a crucial role in the synthesis of chiral compounds through reactions like the Mannich reaction, showcasing their importance in stereochemical configuration (J. M. Goss et al., 2009).

Palladium-Catalyzed Amination

Carbamic acid esters have been used as ammonia equivalents in the palladium-catalyzed amination of aryl halides. This application facilitates the preparation of anilines with sensitive functional groups, highlighting the versatility of these compounds in synthetic chemistry (D. Mullick et al., 2010).

Phosgene-Free Synthesis Processes

In the development of safer chemical processes, carbamic acid esters have been employed in the phosgene-free synthesis of tolylenediisocyanate. This approach utilizes alkoxycarbonylation of diamines with carbonates, offering a less hazardous alternative to traditional methods (S. Aso & T. Baba, 2003).

Chiral Synthon Preparation

The compound's derivatives have been used in the stereoselective microbial reduction of N-protected α-aminochloroketone, leading to the preparation of chiral synthons for drugs like HIV protease inhibitors. This showcases the compound's role in the development of antiviral medications (Ramesh N. Patel et al., 1997).

Fatty Acid Amide Hydrolase Inhibitors

Further, alkylcarbamic acid biphenyl-3-yl esters, which are related to the compound , have been studied for their inhibitory effects on fatty acid amide hydrolase (FAAH). This research is significant for understanding how these compounds can modulate physiological processes, with potential implications for treating pain, anxiety, and depression (M. Mor et al., 2008).

Properties

IUPAC Name

tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGXKDBGOAZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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